molecular formula C11H9N3O B12612104 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one CAS No. 651043-42-4

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one

Katalognummer: B12612104
CAS-Nummer: 651043-42-4
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: RYKGQPDCPHMQOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of fused pyrimidine-quinazoline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a quinazoline ring, forming a unique scaffold that can interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6H-Pyrido[1,2-a]quinazolin-6-one
  • 6H-Pyrido[1,2-a]quinazolin-6-imine
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives

Uniqueness

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one stands out due to its unique fusion of pyrimidine and quinazoline rings, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain biological assays .

Eigenschaften

CAS-Nummer

651043-42-4

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

1,4-dihydropyrimido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C11H9N3O/c15-10-8-4-1-2-5-9(8)14-7-3-6-12-11(14)13-10/h1-6H,7H2,(H,12,13,15)

InChI-Schlüssel

RYKGQPDCPHMQOF-UHFFFAOYSA-N

Kanonische SMILES

C1C=CNC2=NC(=O)C3=CC=CC=C3N21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.